molecular formula C10H11NO3 B133600 Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 155445-29-7

Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B133600
CAS No.: 155445-29-7
M. Wt: 193.2 g/mol
InChI Key: OFJUHFYIWNNHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[3,2-b]pyrroles This compound is characterized by its fused ring structure, which includes both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted furan with a suitable pyrrole derivative. For example, the reaction of 2-methylfuran with 3-methylpyrrole in the presence of a strong acid catalyst can lead to the formation of the desired furo[3,2-b]pyrrole structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized furo[3,2-b]pyrrole derivatives, which can have different chemical and physical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dimethyl-4H-furo[2,3-b]pyrrole-5-carboxylate
  • Methyl 2,3-dimethyl-4H-furo[3,2-c]pyrrole-5-carboxylate
  • Methyl 2,3-dimethyl-4H-furo[3,2-d]pyrrole-5-carboxylate

Uniqueness

Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its specific ring fusion pattern and the position of its substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-5-6(2)14-8-4-7(10(12)13-3)11-9(5)8/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJUHFYIWNNHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1NC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570604
Record name Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155445-29-7
Record name Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 3
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 4
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.